2-phenyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide
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Description
2-phenyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and chemistry.
Scientific Research Applications
Glutaminase Inhibition
One of the significant applications of compounds structurally related to 2-phenyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is in the inhibition of kidney-type glutaminase (GLS). Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, similar in structure, have been studied for their potential as GLS inhibitors. This research opens the possibility of exploring therapeutic potentials in diseases where GLS inhibition is beneficial (Shukla et al., 2012).
Coordination Complexes and Antioxidant Activity
Compounds with a similar chemical structure have been used to synthesize coordination complexes with Co(II) and Cu(II). These complexes, derived from pyrazole-acetamide, showed significant antioxidant activity in vitro. This suggests potential applications in areas requiring antioxidant properties (Chkirate et al., 2019).
Antibacterial Agents
Derivatives of similar structures have been synthesized for use as antibacterial agents. These compounds have shown significant activity against various bacterial strains. The potential of these compounds in antibacterial applications can be a promising avenue for further research (Ramalingam et al., 2019).
Antimicrobial and Antifungal Agents
Imidazole derivatives, which are structurally related, have been synthesized and tested for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. These compounds also exhibited appreciable antifungal activity, indicating their potential as broad-spectrum antimicrobial agents (Daraji et al., 2021).
properties
IUPAC Name |
N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-15-7-9-17(10-8-15)18-14-22-20(23-18)25-12-11-21-19(24)13-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMQSCBMJBNMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide |
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